![molecular formula C16H16N2S2 B2525198 N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 891083-35-5](/img/structure/B2525198.png)

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

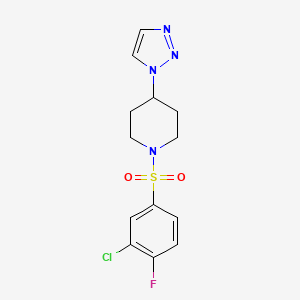

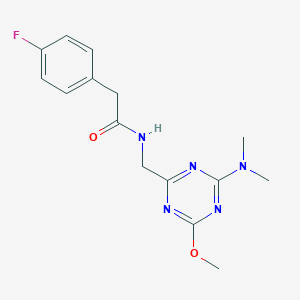

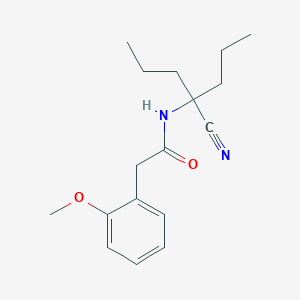

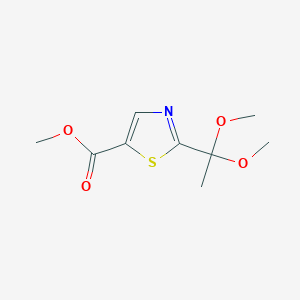

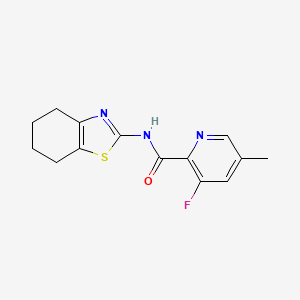

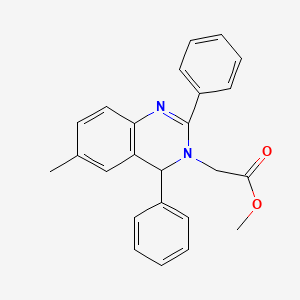

The compound N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a chemical that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound is further modified with methyl groups and a methylthio substituent, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related benzothiazole compounds has been reported in the literature. For instance, the compound N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was synthesized through a condensation reaction between 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Although the exact synthesis of N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was elucidated using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS . These methods provide detailed information about the molecular framework and the nature of substituents attached to the core benzothiazole structure.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions due to the presence of reactive sites on both the benzene and thiazole rings. The methylthio group, in particular, can be involved in nucleophilic substitution reactions or serve as a directing group for further functionalization. The provided papers do not discuss specific reactions for N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, but related compounds have been synthesized through reactions involving amine condensation and the formation of intramolecular hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents like methyl and methylthio groups can affect the compound's boiling point, melting point, solubility, and stability. The crystal structure of a related compound, (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine, revealed intermolecular hydrogen bonding that could influence its solid-state properties . While the exact properties of N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine are not provided, similar analyses could be conducted to determine its characteristics.

Scientific Research Applications

Alkylation of Sulfur- and Nitrogen-containing Compounds

In a study on the alkylation of sulfur- and nitrogen-containing compounds analogous to thiazoline systems, research explored the methylation reactions involving similar structures. These studies shed light on selective S-methylation processes, providing insights into the synthetic utility of such compounds in organic chemistry (Ohara, Akiba, & Inamoto, 1983).

Copper Complexes with Mixed Benzimidazole/Thioether Donors

Investigations into the structural, spectroscopic, and electrochemical properties of copper complexes with mixed benzimidazole/thioether donors, including compounds with similar sulfur and nitrogen coordination, highlight their potential in mimicking the active sites of metalloenzymes and in materials science (Castillo et al., 2012).

Flash Vacuum Thermolysis of Thiones

Research on the flash vacuum thermolysis of thiones of selected N-, O-, and S-heterocycles, including similar structural motifs, contributes to the understanding of thermal stability and decomposition pathways of heterocyclic compounds. This knowledge is crucial for the design of thermally stable materials and for the synthesis of new heterocyclic structures (Drewnowski et al., 2006).

Rhenium and Technetium Complexes

A study on rhenium and technetium complexes with tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands explores the coordination chemistry of transition metals with sulfur and nitrogen ligands. Such research can inform the development of radiopharmaceuticals and diagnostic agents (Huy et al., 2008).

Security Ink Applications

The study of multi-stimuli responsive novel compounds for potential application as security inks demonstrates the intersection of organic synthesis with material science. Compounds with complex fluorescence response mechanisms offer pathways to advanced security and anti-counterfeiting technologies (Lu & Xia, 2016).

Mechanism of Action

Target of Action

It’s known that benzo[d]thiazole derivatives have been studied for their potential biological activities .

Mode of Action

The synthesis of similar compounds involves a s-alkylation reaction of various benzo[d]thiazole-2-thiols and 2-chloro-n-arylacetamides and a subsequent fragmentation step via smiles rearrangement .

Biochemical Pathways

Benzo[d]thiazole derivatives are known to be involved in various biochemical reactions .

Result of Action

Some benzo[d]thiazole derivatives have been evaluated for their anticancer activity .

Action Environment

The synthesis of similar compounds has been performed under mild conditions, using nontoxic and less expensive chemicals .

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2/c1-10-4-5-11(2)14(8-10)18-16-17-13-7-6-12(19-3)9-15(13)20-16/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUXGJOBHAWLAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-(3-ethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2525115.png)

![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)

![N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2525118.png)

![[(6-Methylpyridin-2-yl)methyl][(5-nitro-1,3-benzoxazol-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2525120.png)

![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)

![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B2525127.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)

![Tert-butyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2525135.png)